molecular formula C8H13ClO2 B8384053 1-Chloro-4-carbomethoxy cyclohexane

1-Chloro-4-carbomethoxy cyclohexane

Cat. No. B8384053
M. Wt: 176.64 g/mol
InChI Key: GFNLBWRMYKRHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04792618

Procedure details

A mixture of 200 parts of anhydrous aluminum chloride in 2000 parts of methylene chloride was maintained under an atmosphere of nitroge while 129 parts of methyl acrylate was added over a period of about 0.5 hours. With the addition of the methyl acrylate, the temperature of the mixture rose exothermically to about 34° C. The mixture was cooled to about 22° C. and 132.8 parts of freshly prepared chloroprene was added slowly, with stirring over a period of about 1.5 hours. During the addition, the temperature rose slowly to reflux condition (about 40° C.). The reaction mixture was then maintained under a nitrogen atmosphere, with stirring, for about 16 hours at ambient conditions. The crude reaction product was then treated with 10% HCl, and washed with methylene chloride and distilled to yield an essentially pure mixture of 1-chloro-4-carbomethoxy cyclohexene (92%) and its isomer 1-chloro-5-carbomethoxy cyclohexene (8%).
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1-chloro-5-carbomethoxy cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].C(OC)(=O)C=C.C=CC(Cl)=C.Cl.[Cl:17][C:18]1[CH2:23][CH2:22][CH:21]([C:24]([O:26][CH3:27])=[O:25])[CH2:20][CH:19]=1.ClC1CC(C(OC)=O)CCC=1>C(Cl)Cl>[Cl:17][CH:18]1[CH2:19][CH2:20][CH:21]([C:24]([O:26][CH3:27])=[O:25])[CH2:22][CH2:23]1 |f:0.1.2.3|

Inputs

Step One
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(=C)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CCC(CC1)C(=O)OC
Name
1-chloro-5-carbomethoxy cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CCCC(C1)C(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
with stirring over a period of about 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of about 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
rose exothermically to about 34° C
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
to reflux condition (about 40° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then maintained under a nitrogen atmosphere
STIRRING
Type
STIRRING
Details
with stirring, for about 16 hours at ambient conditions
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The crude reaction product
WASH
Type
WASH
Details
washed with methylene chloride
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClC1CCC(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.